molecular formula C16H13N3O2S B2375745 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 339116-30-2

2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2375745
CAS No.: 339116-30-2
M. Wt: 311.36
InChI Key: GKUYSMAHFFSILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Nitrobenzyl)thio)-5-phenyl-1H-imidazole (CAS 339116-30-2) is a benzimidazole derivative of significant interest in medicinal chemistry research, characterized by a thioether linkage to a nitrobenzyl group and a phenyl substituent on the imidazole ring . This compound serves as a versatile scaffold in the design and synthesis of novel bioactive molecules. Its core structure is associated with a range of biological activities, making it a valuable reagent for investigating new therapeutic agents. In scientific studies, this compound and its structural analogs demonstrate promising antibacterial properties against pathogens such as Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . Furthermore, it has been investigated for its anticancer activity . Research involving related imidazole derivatives has shown significant cytotoxicity against cancer cell lines, including rat glioma (C6) and human liver cancer (HepG2) cells, with efficacy comparable to reference drugs like cisplatin in certain analogs . The proposed mechanisms of action for these effects are multifaceted; the electron-withdrawing nitro group may be reduced to form reactive intermediates that cause cellular damage, while the imidazole core can interact with enzymes or receptors critical to cell proliferation, potentially leading to cell cycle arrest or apoptosis . The chemical structure of this compound allows for various modifications, enabling structure-activity relationship (SAR) studies. Key reactive sites include the thioether group, which can be oxidized to sulfones, and the nitro group, which can be reduced to an amine for further derivatization . These properties make it a flexible building block for creating diverse compound libraries aimed at optimizing potency and selectivity for specific biological targets. Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-19(21)14-8-6-12(7-9-14)11-22-16-17-10-15(18-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUYSMAHFFSILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 4-nitrobenzyl chloride with 2-mercapto-5-phenyl-1H-imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group activates the benzyl position for nucleophilic aromatic substitution (SNAr). In ionic liquid media ([Omim]Br), the compound undergoes SNAr with thiophenols and amines, forming diaryl sulfides or aryl amines .

Example reaction with 4-tolyl mercaptan:

2 4 Nitrobenzyl thio 5 phenyl 1H imidazole+4 tolyl mercaptan Omim BrDiaryl sulfide derivative\text{2 4 Nitrobenzyl thio 5 phenyl 1H imidazole}+\text{4 tolyl mercaptan}\xrightarrow{\text{ Omim Br}}\text{Diaryl sulfide derivative}

Key data:

Reaction TimeYieldConditions
2 hours94%80°C, solvent-free

Oxidation of Thioether Functionality

The thioether (-S-) group oxidizes to sulfone (-SO₂-) under mild conditions using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) . This modification enhances polarity and potential bioactivity.

Oxidation pathway:

ThioetherH2O2SulfoxideH2O2Sulfone\text{Thioether}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfone}

Observations:

  • Sulfoxides form at 0°C within 1 hour .

  • Complete sulfonation requires 12 hours at room temperature .

Imidazole Ring Functionalization

The NH group at position 1 participates in alkylation and acylation reactions :

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives:

1H Imidazole+CH3I1 Methylimidazole\text{1H Imidazole}+\text{CH}_3\text{I}\rightarrow \text{1 Methylimidazole}

Conditions: K₂CO₃, DMF, 60°C, 6 hours .

Acylation

Acetyl chloride introduces an acyl group at N1:

1H Imidazole+CH3COClN Acetylimidazole\text{1H Imidazole}+\text{CH}_3\text{COCl}\rightarrow \text{N Acetylimidazole}

Yield: 78–85% using triethylamine as base .

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties and enabling further coupling :

 NO2H2/Pd C NH2\text{ NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{ NH}_2

Applications:

  • Forms intermediates for Schiff base or urea derivatives.

  • Enhances solubility in aqueous media.

Cycloaddition and Heterocycle Formation

The compound participates in 1,3-dipolar cycloadditions with nitrile imines, yielding fused pyrazoline-imidazole hybrids :

Reaction with nitrile imines:

Imidazole+Nitrile iminePyrazoline imidazole adduct\text{Imidazole}+\text{Nitrile imine}\rightarrow \text{Pyrazoline imidazole adduct}

Key data:

ProductYieldBiological Activity (IC₅₀)
Pyrazoline 4a 76%0.51 µM (A549 cells)

Thiol-Disulfide Exchange

The thioether linkage undergoes exchange reactions with dithiols or disulfides, enabling conjugation with biomolecules or polymers .

Mechanism:

R S R +HS X SHR S X S R +H2S\text{R S R }+\text{HS X SH}\leftrightarrow \text{R S X S R }+\text{H}_2\text{S}

Metal Complexation

The imidazole nitrogen and thioether sulfur coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming stable chelates .

Applications:

  • Catalysts in oxidation reactions.

  • Antimicrobial agents (MIC: 2–8 µg/mL against E. coli) .

Scientific Research Applications

Antimicrobial Activity

The compound demonstrates promising antibacterial properties against various bacterial strains. Studies have shown that derivatives of imidazole, including 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole, exhibit significant activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Case Study: Antibacterial Evaluation

In a study conducted by Jain et al., synthesized imidazole derivatives were evaluated for their antimicrobial activity using the cylinder wells diffusion method. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics like Norfloxacin. The findings are summarized in the following table:

CompoundBacterial StrainActivity
1aS. aureusGood
1bE. coliModerate
4hB. subtilisHigh

This study underscores the potential of imidazole derivatives in developing new antibacterial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have reported its efficacy against different cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Assessment

Yurttas et al. synthesized a series of imidazole derivatives and evaluated their cytotoxic effects on C6 (rat glioma) and HepG2 (human liver) cancer cell lines using the MTT assay. The results revealed that specific compounds exhibited significant cytotoxicity, with IC50 values indicating their effectiveness compared to the reference drug cisplatin:

CompoundC6 IC50 (µM)HepG2 IC50 (µM)
20a27.0 ± 1.4150.0 ± 5.0
20g15.67 ± 2.5258.33 ± 2.89
Cisplatin23.0 ± 1.7346.67 ± 7.64

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Pharmacological Insights

The pharmacological profile of imidazole derivatives, including those related to this compound, suggests a multifaceted approach to drug development:

  • Antimicrobial Agents : Targeting bacterial infections through novel mechanisms.
  • Anticancer Therapeutics : Inducing apoptosis in cancer cells while minimizing effects on healthy tissues.

Mechanism of Action

The mechanism of action of 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole depends on its specific application. For example, as an antimicrobial agent, the nitro group can be reduced to form reactive intermediates that damage bacterial DNA. As an anticancer agent, the imidazole ring can interact with enzymes or receptors involved in cell proliferation, leading to cell cycle arrest or apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Antioxidant Activity
  • Target Compound : The nitrobenzylthio group in 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole contributes to its xanthine oxidase inhibition (IC₅₀ values in low micromolar range) .
  • Thiadiazole Analogues : Derivatives like 5-{[2-(4-nitrobenzyl)-1H-benzimidazol-1-yl]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine (Compound 30) show enhanced antioxidant activity due to the thiadiazole ring, which may improve π-π stacking with enzyme active sites .
Antimicrobial Activity in Related Imidazoles
  • Methoxy-Substituted Derivatives : 2-(Substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole (Compound 15) demonstrates potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The methoxy group likely enhances membrane permeability compared to the nitrobenzylthio group .
  • Bromophenyl Analogues : Compound 9c from , featuring a 4-bromophenyl-thiazole moiety, shows moderate antibacterial activity, suggesting halogen substituents may improve target specificity .
Thiophene and Thiazole Derivatives
  • Fluorobenzyl Analogues : 2-((4-Fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole () may display improved metabolic stability compared to nitro-containing analogues, as fluorine often reduces oxidative degradation .
Physicochemical Properties
Compound Class Key Substituents Melting Point (°C) Solubility Bioactivity Highlight Reference
Nitrobenzylthio-imidazole 4-Nitrobenzyl, phenyl Not reported Moderate in DMSO Xanthine oxidase inhibition
Methoxy-phenyl-imidazole 4-Methoxyphenyl, substituted phenyl 180–220 High in DMF Broad-spectrum antimicrobial
Bromophenyl-thiazole-imidazole 4-Bromophenyl, thiazole 160–165 Low in water Moderate antibacterial
Thiophenyl-benzimidazole Thiophene, chloro 55.5–57.5 High in CHCl₃ Antifungal

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups : Nitro and bromo substituents enhance enzymatic inhibition (e.g., xanthine oxidase), while methoxy and methyl groups improve antimicrobial activity via increased lipophilicity .

Heterocyclic Hybrids : Triazole-thiazole hybrids () show superior docking scores in computational studies but require complex synthesis, limiting practical application .

Halogen Effects : Bromine and chlorine improve target selectivity in antimicrobial agents, whereas fluorine enhances pharmacokinetic stability .

Biological Activity

The compound 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thioether linkage with a nitrobenzyl group and a phenyl substituent on the imidazole ring. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with proteins and nucleic acids, leading to altered cellular functions. Additionally, the imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes.

Antimicrobial Activity

Studies have demonstrated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like the nitro group enhances the antibacterial activity by increasing the compound's lipophilicity, facilitating membrane penetration .

Anticancer Potential

Research indicates that imidazole derivatives can possess anticancer properties. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For example, certain imidazole derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin in human glioblastoma and melanoma cells . The mechanism often involves apoptosis induction through mitochondrial pathways, leading to increased caspase activity .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study evaluated various imidazole derivatives for their antimicrobial efficacy against S. aureus and E. coli. Compounds showed MIC values ranging from 12.5 to 100 μg/ml, indicating promising antibacterial properties .
  • Anticancer Activity : Another research focused on thiazole and imidazole derivatives, revealing significant anticancer activity against breast cancer cell lines (MDA-MB-231) with IC50 values below 20 µM for certain analogues .
  • Anticonvulsant Effects : Some derivatives demonstrated anticonvulsant properties in animal models, suggesting potential therapeutic applications for neurological disorders .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus12.5 µg/ml
AntibacterialEscherichia coli25 µg/ml
AnticancerMDA-MB-231<20 µM
AnticonvulsantAnimal ModelNot specified

Q & A

Q. Key Optimization Factors :

  • Solvent polarity (e.g., DMF for polar intermediates, ethanol for recrystallization).
  • Catalysts (e.g., palladium for cross-coupling reactions in advanced analogs) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is essential:

Technique Purpose Example Data
NMR Spectroscopy Assigns proton/carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm).¹H NMR: Nitrobenzyl protons at δ 4.5–5.0 .
Mass Spectrometry Confirms molecular weight (e.g., [M+H]⁺ at m/z 366.1 for C₁₆H₁₂N₃O₂S).HRMS: Calculated 366.0654, Found 366.0652 .
IR Spectroscopy Identifies functional groups (e.g., S–C stretch at 600–700 cm⁻¹).Nitro group stretches at 1520–1350 cm⁻¹ .
X-ray Crystallography Resolves 3D structure and confirms stereochemistry.Crystallographic data for analogs in CCDC .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound for biological targets?

Answer:
SAR studies focus on:

  • Substituent modulation : Varying the nitrobenzyl (electron-withdrawing) or phenyl (hydrophobic) groups to alter binding affinity. For example, replacing 4-nitro with 3-nitro may enhance solubility but reduce target interaction .
  • Biological assays : Testing inhibition of enzymes (e.g., TRPV1) or antimicrobial activity. IC₅₀ values for analogs can range from 4.6 nM (potent TRPV1 antagonists) to >100 μM (inactive) .
  • Computational docking : Molecular dynamics simulations predict binding modes (e.g., nitro group interactions with Arg557 in TRPV1) .

Q. Example SAR Table :

Substituent Biological Activity (IC₅₀) Key Interaction
4-Nitrobenzyl4.6 nM (TRPV1)Hydrogen bonding with Arg557
4-Chlorophenyl12.3 nM (TRPV1)Hydrophobic pocket occupancy
3-Nitrophenyl>100 μMPoor solubility

Advanced: How should researchers resolve contradictions in biological activity data across structurally similar imidazole derivatives?

Answer:
Discrepancies often arise from:

  • Experimental variability (e.g., assay conditions, cell lines).
  • Subtle structural differences (e.g., ortho vs. para substituents affecting steric hindrance).

Q. Resolution Strategies :

Standardized assays : Use identical protocols (e.g., capsaicin-induced Ca²⁺ influx for TRPV1 ).

Computational validation : Compare docking scores (e.g., Glide scores) with experimental IC₅₀ values to identify outliers .

Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Case Study :
A TRPV1 antagonist with a trifluoromethyl tail (mavatrep) showed ED₈₀ of 0.5 mg/kg in carrageenan models but failed in neuropathic pain models due to off-target effects. This highlights the need for target-specific optimization .

Advanced: What methodologies are recommended for evaluating the pharmacokinetic (PK) properties of this compound?

Answer:
Key PK parameters include solubility, metabolic stability, and plasma half-life:

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
  • Microsomal stability : Incubation with liver microsomes (e.g., human CYP450 isoforms) to measure clearance rates .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction .

Q. Example Data :

Parameter Value Method
LogP3.2 ± 0.1HPLC retention time
Plasma half-life (rat)2.5 hoursLC-MS/MS quantification
CYP3A4 inhibitionIC₅₀ > 10 μMFluorescent probe assay

Basic: What safety and handling protocols are essential for working with this compound?

Answer:

  • Toxicity screening : Ames test for mutagenicity and cytotoxicity assays (e.g., HepG2 cells) .
  • Handling : Use fume hoods, nitrile gloves, and avoid inhalation (potential irritant).
  • Waste disposal : Incineration for nitro-containing compounds to prevent environmental contamination .

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